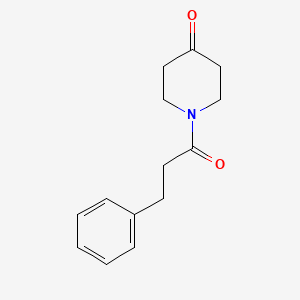
1-(3-Phenylpropionyl)-4-ketopiperidine
Übersicht
Beschreibung
1-(3-Phenylpropionyl)-4-ketopiperidine, commonly known as PAPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. PAPP is a piperidine derivative that has a ketone group and a phenylpropionyl group in its structure. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Wirkmechanismus
PAPP inhibits the activity of acetylcholinesterase and butyrylcholinesterase by binding to the active site of these enzymes. This binding prevents the enzymes from breaking down acetylcholine and other choline esters, leading to an accumulation of these neurotransmitters in the synaptic cleft. This accumulation can lead to increased synaptic transmission and enhanced cognitive function.
Biochemical and Physiological Effects:
PAPP has been found to enhance cognitive function in animal models. It has also been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and neurotoxins. PAPP has been shown to increase the release of dopamine and norepinephrine in the brain, leading to improved mood and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
PAPP has several advantages as a research tool. It is a potent inhibitor of acetylcholinesterase and butyrylcholinesterase, making it useful for studying the activity of these enzymes. PAPP has also been found to have neuroprotective and cognitive-enhancing effects, making it a useful tool for studying the mechanisms underlying these processes. However, PAPP has some limitations as well. It is relatively expensive to synthesize, and its effects on human subjects are not well understood.
Zukünftige Richtungen
There are several potential future directions for research on PAPP. One area of interest is the development of PAPP derivatives that are more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase. Another area of interest is the study of PAPP's effects on other neurotransmitter systems, such as the serotonin and GABA systems. Additionally, further research is needed to understand the safety and efficacy of PAPP in human subjects, as well as its potential therapeutic applications in the treatment of cognitive disorders and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
PAPP has been used in scientific research as a reagent to study the mechanism of action of certain enzymes. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter. PAPP has also been used to study the activity of butyrylcholinesterase, an enzyme that breaks down acetylcholine and other choline esters. PAPP has been found to be a potent inhibitor of this enzyme as well.
Eigenschaften
IUPAC Name |
1-(3-phenylpropanoyl)piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-13-8-10-15(11-9-13)14(17)7-6-12-4-2-1-3-5-12/h1-5H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVVFDHOQJEHJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[[2-oxo-2-[(4-sulfamoylphenyl)methylamino]acetyl]amino]benzoate](/img/structure/B7464564.png)
![3-{[2-(4-methoxyphenoxy)ethyl]thio}-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B7464569.png)
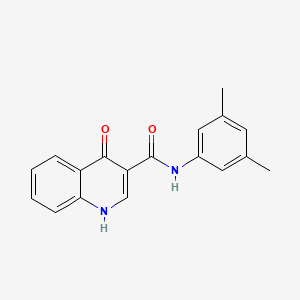
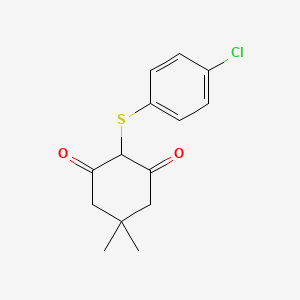
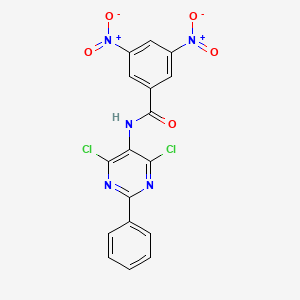

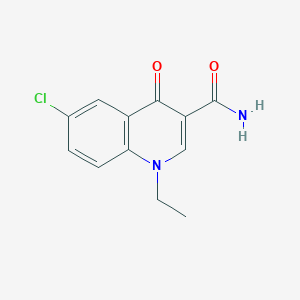
![Ethyl 2-[3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7464599.png)

![1-[3-(Pyridin-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7464619.png)

![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzenesulfonamide](/img/structure/B7464646.png)
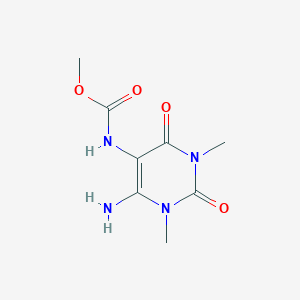
![(5E)-3-ethyl-5-[(2-methyl-1,3-benzothiazol-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7464650.png)